molecular formula C15H26N6 B11082872 N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11082872
M. Wt: 290.41 g/mol
InChI Key: IKINFLWOLOYBTR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine: is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine core substituted with piperidine and dimethylamine groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Substitution Reactions: The piperidine and dimethylamine groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions, such as the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or dimethylamine groups may be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, alcohols); often requires a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce a variety of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly as a pharmacophore in drug design. Its triazine core and piperidine groups are common motifs in many bioactive molecules, suggesting potential therapeutic uses.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine: Similar structure with morpholine groups instead of piperidine.

    N,N-dimethyl-4,6-di(azepan-1-yl)-1,3,5-triazin-2-amine: Features azepane groups instead of piperidine.

Uniqueness

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of piperidine groups may enhance its solubility and reactivity.

Properties

Molecular Formula

C15H26N6

Molecular Weight

290.41 g/mol

IUPAC Name

N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H26N6/c1-19(2)13-16-14(20-9-5-3-6-10-20)18-15(17-13)21-11-7-4-8-12-21/h3-12H2,1-2H3

InChI Key

IKINFLWOLOYBTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3

Origin of Product

United States

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